N-(4-chloro-2-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin core substituted with a 3-methylbutyl chain at position 3 and two ketone groups at positions 2 and 2. The structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or antiproliferative activity, given the prevalence of thienopyrimidine derivatives in such roles .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3S/c1-11(2)5-7-23-18(26)17-15(6-8-28-17)24(19(23)27)10-16(25)22-14-4-3-12(20)9-13(14)21/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJMYTGDDVEMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core and several substituents that may influence its biological activity. The molecular formula is with a molecular weight of approximately 393.89 g/mol.
Preliminary studies suggest that this compound may exert its biological effects through multiple pathways, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell proliferation. For instance, fluorine substitution in related compounds has been linked to improved selectivity and potency against HDACs .
- Antitumor Activity : The compound's structural similarity to known anticancer agents suggests potential antitumor properties. In vitro studies have indicated that derivatives exhibit significant inhibitory effects on tumor cell lines .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Assay Type | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| HDAC Inhibition | Various Tumor Cells | 0.95 | Significant inhibition compared to control |
| Antiproliferative | HepG2 | 1.30 | Stronger than standard HDAC inhibitor SAHA |
| Apoptosis Induction | MCF7 | N/A | Induces apoptosis through G2/M phase arrest |
In Vivo Studies
In vivo studies using xenograft models have demonstrated the compound's capacity to inhibit tumor growth effectively:
- Tumor Growth Inhibition (TGI) : A TGI of approximately 48.89% was observed in treated groups compared to controls.
Case Study 1: Anticancer Activity
In a study focusing on the anticancer potential of structurally related compounds, this compound was evaluated for its ability to induce apoptosis in cancer cells. Results showed that the compound significantly increased apoptotic markers and cell cycle arrest at the G2/M phase.
Case Study 2: Synergistic Effects
Research has indicated that combining this compound with standard chemotherapeutics like taxol enhances anticancer efficacy. The combination treatment showed improved outcomes in terms of reduced cell viability and increased apoptosis rates compared to monotherapy.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s activity is influenced by:
- Thieno[3,2-d]pyrimidin Core: Compared to pyrimidine or chromeno-pyrimidine analogs, this core provides enhanced π-stacking and conformational rigidity .
- 2,4-Dioxo Groups: Increase hydrogen-bond acceptor capacity, likely enhancing target affinity compared to non-ketone analogs (e.g., thio-linked derivatives in ) .
- 4-Chloro-2-fluorophenyl Group : Similar to N-(3-chloro-4-fluorophenyl) derivatives (), this substituent balances electronegativity and steric bulk for optimal receptor interactions .
Key Analogs and Properties
Research Findings
- Crystal Packing : Analogous N-(3-chloro-4-fluorophenyl)acetamides () exhibit dihedral angles of ~60° between aromatic rings, optimizing crystal packing via N–H···O bonds. The target compound’s bulkier substituents may alter this angle, affecting solid-state stability .
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , involving condensation of thienopyrimidin precursors with chloroacetamide intermediates under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
